molecular formula C15H14N2 B15210201 1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)- CAS No. 611205-41-5

1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)-

Cat. No.: B15210201
CAS No.: 611205-41-5
M. Wt: 222.28 g/mol
InChI Key: KGUUPFCQXWNMAK-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)- is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, with an ethylphenyl group attached at the 5-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)- typically involves the construction of the pyrrolopyridine core followed by the introduction of the ethylphenyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound can lead to the formation of the pyrrolopyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalytic systems and controlled reaction environments to facilitate the cyclization and subsequent functionalization steps. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different substituents at various positions on the ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides, amines, or thiols.

Scientific Research Applications

1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation, inflammation, or other biological processes .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid: Another member of the pyrrolopyridine family with a carboxylic acid group at the 5-position.

    1H-Pyrrolo[2,3-B]pyridine-3-carbaldehyde: A derivative with an aldehyde group at the 3-position.

Uniqueness

1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)- is unique due to the presence of the ethylphenyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound in drug discovery and development .

Properties

CAS No.

611205-41-5

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

5-(4-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C15H14N2/c1-2-11-3-5-12(6-4-11)14-9-13-7-8-16-15(13)17-10-14/h3-10H,2H2,1H3,(H,16,17)

InChI Key

KGUUPFCQXWNMAK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN=C3C(=C2)C=CN3

Origin of Product

United States

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